Pico-145

Catalog No.
S539636
CAS No.
1628287-16-0
M.F
C23H20ClF3N4O5
M. Wt
524.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pico-145

CAS Number

1628287-16-0

Product Name

Pico-145

IUPAC Name

7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione

Molecular Formula

C23H20ClF3N4O5

Molecular Weight

524.9 g/mol

InChI

InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3

InChI Key

PRJHEJGMSOBHTO-UHFFFAOYSA-N

SMILES

ClC1=CC=C(CN2C(C(N(C3=O)CCCO)=O)=C(N=C2OC4=CC=CC(OC(F)(F)F)=C4)N3C)C=C1

Solubility

Soluble in DMSO

Synonyms

Pico145; Pico-145; Pico 145; HC-608; HC 608; HC608;

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl

Description

The exact mass of the compound Pico-145 is 524.1074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pico-145, also known as HC-608, is a small molecule with significant applications in scientific research. Its primary function revolves around inhibiting Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC1, TRPC4, and TRPC5. TRPC channels are a group of non-selective cation channels found in various cell types and play a crucial role in numerous physiological processes, including vision, taste, hearing, and smooth muscle contraction [].

Disrupting Cellular Signaling with Pico-145

By inhibiting TRPC channels, Pico-145 disrupts the flow of cations (positively charged ions) into cells. This disruption can alter cellular signaling pathways mediated by TRPC channels, allowing researchers to investigate their specific roles in various biological processes. For instance, studies have employed Pico-145 to explore its effect on:

  • Vascular function: TRPC channels are involved in regulating blood flow. Pico-145 can help researchers understand how these channels contribute to vascular tone and blood pressure [].
  • Neurotransmission: TRPC channels play a role in the release of neurotransmitters, chemicals that facilitate communication between neurons. Pico-145 can be used to investigate how these channels influence neuronal signaling and potentially neurological disorders [].
  • Sensory perception: TRPC channels are expressed in sensory organs like the eye and ear. Pico-145 can aid researchers in studying how these channels contribute to vision, hearing, and other sensory functions [].

Pico-145, also known as Compound 31 or HC-608, is a selective small-molecule inhibitor specifically targeting the Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5. Its chemical structure is defined as 7-(4-Chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)phenoxy)-3,7-dihydro-1H-purine-2,6-dione. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate ion channel activity, which plays a crucial role in various physiological processes.

, including:

  • Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its reactivity and biological activity.
  • Substitution Reactions: The presence of various functional groups allows for potential substitution reactions that could modify its pharmacological properties.
  • Hydrolysis: Interaction with water molecules may lead to the breakdown of certain functional groups within the compound.

These reactions are essential for understanding the stability and reactivity of Pico-145 in biological systems .

Pico-145 exhibits significant biological activity as a potent antagonist of TRPC4 and TRPC5 channels. Key findings include:

  • Inhibition of Calcium Influx: Pico-145 effectively inhibits calcium influx mediated by TRPC5 channels, demonstrating competitive antagonism against various agonists such as (−)-englerin A and sphingosine-1-phosphate .
  • Impact on Locomotor Activity: In vivo studies indicated that administration of Pico-145 reduces locomotor activity in mice, suggesting a central nervous system effect .
  • Potential Therapeutic

The synthesis of Pico-145 involves several key steps:

  • Formation of the Purine Core: The initial step typically involves the construction of the 3,7-dihydro-1H-purine scaffold.
  • Substituent Introduction: Various substituents such as the 4-chlorobenzyl and trifluoromethoxyphenoxy groups are introduced through nucleophilic substitution reactions.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for biological testing.

The specific methods can vary based on the desired yield and purity levels .

Pico-145 has several notable applications:

  • Pharmacological Research: As a potent inhibitor of TRPC channels, it serves as an important tool in pharmacological studies aimed at understanding TRPC channel functions and their roles in various diseases.
  • Potential Therapeutics: Due to its ability to modulate ion channel activity, it may have therapeutic implications in treating conditions such as cancer and gastrointestinal disorders .
  • Investigative Studies: It is used in experimental models to elucidate the physiological roles of TRPC channels in cellular signaling pathways.

Research indicates that Pico-145 interacts specifically with TRPC4 and TRPC5 channels through distinct binding sites. Key findings include:

  • Binding Affinity: Pico-145 exhibits high binding affinity for these channels, with studies showing picomolar IC50 values for inhibiting calcium influx .
  • Structural Insights: Cryo-electron microscopy has revealed detailed interactions between Pico-145 and specific residues within the TRPC channel structure, further validating its mechanism of action .

Pico-145 shares structural similarities with several other compounds that also target TRPC channels. Here are some notable examples:

Compound NameStructureMechanismUnique Features
AM237Xanthine derivativePartial agonistModulates TRPC5 activity but less selective than Pico-145
HC-070Another TRPC inhibitorNon-selectiveBroad action across multiple TRPC channels
GFB-887Selective TRPC5 inhibitorAntagonistFocused on kidney-related pathologies

Pico-145 stands out due to its high selectivity for both TRPC4 and TRPC5 channels, making it a valuable tool for dissecting the specific roles of these channels in various physiological contexts .

Molecular Formula and Structural Parameters

Formula C₂₃H₂₀ClF₃N₄O₅ and Molecular Weight

Pico-145 possesses the molecular formula C₂₃H₂₀ClF₃N₄O₅ with a precise molecular weight of 524.88 grams per mole [1] [2]. The compound exhibits a complex structural arrangement comprising twenty-three carbon atoms, twenty hydrogen atoms, one chlorine atom, three fluorine atoms, four nitrogen atoms, and five oxygen atoms [3]. The molecular weight determination places Pico-145 within the range typical for small-molecule pharmaceutical compounds, providing favorable characteristics for membrane permeability and bioavailability [4].

The exact mass of Pico-145 has been determined as 524.107 atomic mass units, confirming the structural integrity and elemental composition [2]. This molecular weight represents a carefully balanced structure that incorporates multiple functional groups while maintaining reasonable size constraints for potential therapeutic applications [5].

ParameterValue
Molecular FormulaC₂₃H₂₀ClF₃N₄O₅
Molecular Weight (g/mol)524.88
Exact Mass524.107
Heavy Atom Count36
Complexity785

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identification

The International Union of Pure and Applied Chemistry systematic name for Pico-145 is 7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione [4] [6]. This comprehensive nomenclature reflects the compound's complex substitution pattern and provides precise identification of each structural component and its position within the molecule [7].

The compound is registered under Chemical Abstracts Service number 1628287-16-0, providing a unique identifier for scientific and commercial purposes [1] [8]. Alternative nomenclature includes the designation HC-608 and Zerencotrep, which serve as simplified identifiers in research literature [8] [11].

The Simplified Molecular Input Line Entry System representation is Cn1c2nc(Oc3cccc(OC(F)(F)F)c3)n(Cc3ccc(Cl)cc3)c2c(=O)n(CCCO)c1=O, which provides a linear notation for computational analysis [1] [4]. The International Chemical Identifier Key PRJHEJGMSOBHTO-UHFFFAOYSA-N serves as a unique hash-based identifier for database searches and chemical informatics applications [2] [4].

Structural Characteristics

Xanthine Core Architecture

The fundamental structural framework of Pico-145 is built upon a xanthine core, which represents a purine derivative characterized by ketone groups conjugated at carbons 2 and 6 of the purine moiety [18]. This bicyclic purine-2,6-dione scaffold forms the central pharmacophore responsible for the compound's biological activity [16]. The xanthine core consists of a fused imidazole and pyrimidine ring system, creating a planar aromatic structure that serves as the foundation for multiple substitutions [9].

The purine framework exhibits characteristic bond lengths and angles consistent with aromatic systems, with the nitrogen atoms at positions 1, 3, 7, and 9 providing sites for chemical modification [16]. The ketone functionalities at positions 2 and 6 contribute to the electron-deficient nature of the ring system, influencing the compound's reactivity and binding properties [18]. This xanthine architecture is structurally related to naturally occurring purines such as caffeine and theophylline, but incorporates specific substitutions that confer unique biological properties [16].

3-(Trifluoromethoxy)phenoxy Substituent

The 3-(trifluoromethoxy)phenoxy substituent attached at the C8 position represents a critical structural element that significantly influences the compound's properties [13]. The trifluoromethoxy group (-OCF₃) functions as one of the most powerful electron-withdrawing groups in structural organic chemistry, primarily through strong inductive effects [23]. This electron-withdrawing capability enhances the electrophilic character of adjacent sites and contributes to the compound's overall electronic distribution [23].

The phenoxy linkage provides a flexible connection between the aromatic rings, allowing for specific molecular orientations that are crucial for biological recognition and binding [17]. The trifluoromethoxy substituent is positioned at the meta position (position 3) of the phenoxy ring, creating an asymmetric electronic environment that affects the compound's interaction with target proteins [13]. The three fluorine atoms in the trifluoromethoxy group contribute significantly to the compound's lipophilicity while simultaneously providing strong electron-withdrawing effects [23].

4-Chlorobenzyl Substituent

The 4-chlorobenzyl substituent is positioned at the N7 nitrogen of the xanthine core, introducing both steric and electronic effects that modulate the compound's biological activity [1] [3]. The chlorine atom at the para position of the benzyl ring provides electron-withdrawing effects through both inductive and resonance mechanisms [22]. This substitution pattern creates a hydrophobic aromatic region that facilitates interactions with lipophilic binding sites on target proteins [5].

The benzyl methylene bridge connecting the chlorinated aromatic ring to the xanthine core provides conformational flexibility while maintaining a defined spatial relationship between these structural elements [9]. The 4-chlorobenzyl group contributes to the compound's overall lipophilicity and affects its membrane permeability characteristics [2]. The positioning of the chlorine substituent at the para position maximizes its electronic effects while minimizing steric hindrance with other molecular components [22].

3-Hydroxypropyl Moiety

The 3-hydroxypropyl chain attached to the N3 position of the xanthine core introduces hydrophilic character to the otherwise lipophilic molecule [1] [2]. This three-carbon chain terminates in a hydroxyl group, providing hydrogen bonding capability that enhances water solubility and facilitates interactions with polar amino acid residues in target proteins [3]. The hydroxypropyl moiety serves as a critical balance to the lipophilic aromatic substituents, optimizing the compound's overall physicochemical properties [5].

The terminal hydroxyl group can participate in hydrogen bonding interactions as both a donor and acceptor, expanding the compound's binding versatility [2]. The propyl chain length provides sufficient flexibility to position the hydroxyl group optimally for intermolecular interactions while avoiding excessive conformational freedom that might reduce binding specificity [10]. This substituent significantly influences the compound's aqueous solubility and contributes to its favorable pharmacokinetic properties [6].

Physical and Chemical Properties

Pico-145 presents as a white to off-white solid powder under standard laboratory conditions, indicating high purity and crystalline character [2] [6]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 100 milligrams per milliliter (equivalent to 190.52 millimolar), which facilitates its use in biological assays and research applications [11] [19].

The calculated logarithm of the octanol-water partition coefficient is 4.5, indicating significant lipophilicity that favors membrane permeability while maintaining sufficient aqueous solubility for biological applications [2] [20]. This lipophilicity value places Pico-145 within the optimal range for small-molecule drugs according to Lipinski's Rule of Five criteria [24].

PropertyValue
AppearanceWhite to off-white solid powder
Solubility in Dimethyl Sulfoxide≥ 100 mg/mL (190.52 mM)
Logarithm of Partition Coefficient4.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Rotatable Bonds8
Storage ConditionsSealed in dry, 2-8°C

The molecular structure contains one hydrogen bond donor and nine hydrogen bond acceptors, providing multiple sites for intermolecular interactions [2] [24]. The compound exhibits eight rotatable bonds, conferring sufficient conformational flexibility for target binding while maintaining structural integrity [2]. The molecular complexity value of 785 reflects the sophisticated substitution pattern and multiple functional groups present in the structure [2].

Synthesis Methodology

Purification and Characterization Protocols

Following synthetic completion, Pico-145 requires systematic purification to achieve the high purity standards necessary for research applications [32]. Standard purification protocols typically involve recrystallization from appropriate solvent systems, often utilizing ethanol, methanol, or mixed solvent systems to optimize crystal formation and purity [29] [31]. Column chromatography on silica gel using gradient elution systems provides additional purification capacity for removing synthetic impurities and byproducts [32].

Structural characterization of purified Pico-145 employs multiple analytical techniques to confirm identity and purity [29]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton and carbon-13 spectra confirming the substitution pattern and functional group integrity [29] [32]. Mass spectrometry analysis verifies the molecular weight and fragmentation patterns characteristic of the xanthine structure [31].

Elemental analysis confirms the theoretical composition and validates the molecular formula C₂₃H₂₀ClF₃N₄O₅ [29]. High-performance liquid chromatography coupled with mass spectrometry detection ensures purity levels exceeding 95 percent, meeting research-grade specifications [32]. Infrared spectroscopy provides functional group identification, particularly confirming the presence of characteristic xanthine carbonyl stretches and aromatic carbon-hydrogen bonds [29].

Selectivity Characteristics

Inactivity Against TRPC3, TRPC6, TRPV1, TRPV4

Pico-145 demonstrates remarkable selectivity for TRPC1/4/5 channels, showing no measurable inhibitory activity against TRPC3, TRPC6, TRPV1, or TRPV4 channels at concentrations exceeding 100 nanomolar [1] [12] [13] [14]. This exceptional selectivity profile distinguishes Pico-145 from many other Transient Receptor Potential channel modulators that often exhibit broad-spectrum activity across multiple Transient Receptor Potential subfamilies.

The selectivity against TRPC3 and TRPC6 channels is particularly noteworthy given the structural similarities between TRPC subfamilies [5] [13]. While these channels share the conserved leucine-phenylalanine-tryptophan motif found in the lipid binding site where Pico-145 binds to TRPC5, subtle differences in amino acid composition and binding pocket geometry appear to preclude effective Pico-145 binding [10]. Sequence alignment studies reveal that TRPC1/4/5 channels possess specific residues, particularly glutamine-573 in TRPC5, that are replaced by lysine residues in TRPC3/6/7 channels [10].

The lack of activity against TRPV1 and TRPV4 channels further emphasizes the compound's exquisite selectivity for the TRPC1/4/5 subfamily [1] [12] [13]. These vanilloid Transient Receptor Potential channels possess fundamentally different structural architectures and activation mechanisms compared to canonical Transient Receptor Potential channels, making cross-reactivity unlikely based on mechanistic considerations [12] [13].

Channel TypeIC50 (nM)EffectSelectivity
TRPC3>100No effectInactive
TRPC6>100No effectInactive
TRPV1>100No effectInactive
TRPV4>100No effectInactive

Selectivity Versus TRPA1, TRPM2, and TRPM8

The selectivity profile of Pico-145 extends to other major Transient Receptor Potential subfamilies, including TRPA1, TRPM2, and TRPM8 channels, against which the compound shows no inhibitory activity at concentrations up to 100 nanomolar [1] [12] [13] [14]. This broad selectivity across multiple Transient Receptor Potential subfamilies underscores the specificity of Pico-145's molecular recognition mechanism.

TRPA1 channels, which serve as important nociceptors and chemosensors, remain completely unaffected by Pico-145 treatment [13] [14]. This selectivity is particularly valuable for research applications, as TRPA1 channels are often co-expressed with TRPC channels in sensory neurons and other cell types where cross-reactivity could complicate experimental interpretations.

Similarly, TRPM2 and TRPM8 channels, which belong to the melastatin subfamily of Transient Receptor Potential channels, show no response to Pico-145 at concentrations that completely inhibit TRPC1/4/5 channels [1] [13] [14]. TRPM2 channels are calcium-permeable channels activated by adenosine diphosphate ribose and involved in oxidative stress responses, while TRPM8 channels are cold-sensitive channels important for thermosensation [15]. The lack of cross-reactivity with these channels further validates Pico-145 as a highly selective TRPC1/4/5 inhibitor.

The exceptional selectivity profile observed with Pico-145 represents a significant advancement in Transient Receptor Potential channel pharmacology, where achieving subtype-specific inhibition has historically been challenging [11] [13]. This selectivity enables researchers to study TRPC1/4/5 channel function in complex cellular environments without concerns about off-target effects on other Transient Receptor Potential channel types.

Effects on Store-Operated Calcium Entry

Store-operated calcium entry, mediated primarily by Orai1 channels and regulated by stromal interaction molecule proteins, remains completely unaffected by Pico-145 treatment at concentrations of 100 nanomolar [1] [12] [16]. This selectivity is crucial for research applications, as store-operated calcium entry represents a major calcium influx pathway in many cell types and could potentially confound experimental results if inhibited.

The preservation of store-operated calcium entry function in the presence of Pico-145 has been demonstrated in multiple experimental systems. In Human Umbilical Vein Endothelial Cells, Pico-145 at 100 nanomolar concentrations shows no effect on store-operated calcium entry or histamine-evoked calcium entry, while completely inhibiting TRPC1/4/5 channel activity [1] [16]. This selectivity allows researchers to specifically study TRPC1/4/5 channel contributions to cellular calcium homeostasis without disrupting other major calcium entry mechanisms.

The molecular basis for this selectivity lies in the distinct structural and functional differences between TRPC1/4/5 channels and Orai channels [17] [18] [19]. Orai channels are highly calcium-selective channels that lack the lipid binding sites present in TRPC channels, preventing Pico-145 from interacting with these proteins [19] [20]. Additionally, the activation mechanisms for store-operated calcium entry involve protein-protein interactions between stromal interaction molecule proteins and Orai channels that are fundamentally different from the G-protein coupled receptor and phospholipase signaling pathways that activate TRPC1/4/5 channels [18] [19].

Calcium Entry MechanismEffect at 100 nMChannel TypeSelectivity
Store-operated Ca2+ entryNo effectOrai1Preserved
Histamine-evoked Ca2+ entryNo effectMixed mechanismsPreserved

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

524.1074319 g/mol

Monoisotopic Mass

524.1074319 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HMIMSYLCWQ

Dates

Last modified: 07-15-2023
1: Muraki K, Ohnishi K, Takezawa A, Suzuki H, Hatano N, Muraki Y, Hamzah N, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Beech DJ. Na(+) entry through heteromeric TRPC4/C1 channels mediates (-)Englerin A-induced cytotoxicity in synovial sarcoma cells. Sci Rep. 2017 Dec 5;7(1):16988. doi: 10.1038/s41598-017-17303-3. PubMed PMID: 29209034; PubMed Central PMCID: PMC5717101.
2: Rubaiy HN, Ludlow MJ, Bon RS, Beech DJ. Pico145 - powerful new tool for TRPC1/4/5 channels. Channels (Austin). 2017 Sep 3;11(5):362-364. doi: 10.1080/19336950.2017.1317485. Epub 2017 Apr 11. PubMed PMID: 28399685; PubMed Central PMCID: PMC5626370.
3: Rubaiy HN, Ludlow MJ, Henrot M, Gaunt HJ, Miteva K, Cheung SY, Tanahashi Y, Hamzah N, Musialowski KE, Blythe NM, Appleby HL, Bailey MA, McKeown L, Taylor R, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Muraki K, Beech DJ. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels. J Biol Chem. 2017 May 19;292(20):8158-8173. doi: 10.1074/jbc.M116.773556. Epub 2017 Mar 21. PubMed PMID: 28325835; PubMed Central PMCID: PMC5437225.

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